molecular formula C25H23FN4O4S2 B2567513 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1189947-24-7

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2567513
CAS No.: 1189947-24-7
M. Wt: 526.6
InChI Key: YBCGQGIOGAAFJH-UHFFFAOYSA-N
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Description

The compound 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide is a structurally complex molecule featuring a tricyclic core system with sulfur (thia), acetyl, and furan moieties. The acetamide group is linked to a 3-fluoro-4-methylphenyl substituent, which may enhance lipophilicity and influence binding interactions.

The sulfur atom in the thia bridge might influence redox activity or metal coordination.

Properties

IUPAC Name

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O4S2/c1-14-5-6-16(10-19(14)26)27-21(32)13-35-25-28-23-22(24(33)30(25)11-17-4-3-9-34-17)18-7-8-29(15(2)31)12-20(18)36-23/h3-6,9-10H,7-8,11-13H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCGQGIOGAAFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2CC5=CC=CO5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide (CAS number: 1189484-35-2) is a complex organic molecule notable for its potential biological activities and applications in medicinal chemistry. This article provides a detailed examination of its biological activity, including structure, synthesis, and preliminary research findings.

Structural Characteristics

This compound features a unique tricyclic structure that incorporates sulfur and nitrogen heteroatoms along with various functional groups such as an acetyl group and a furan moiety. The molecular formula is C24H20F2N4O4S2C_{24}H_{20}F_2N_4O_4S_2 with a molecular weight of approximately 530.6 g/mol.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Preparation of the Tricyclic Core : The initial formation of the tricyclic structure serves as the backbone.
  • Introduction of Functional Groups : Sequential addition of furan and acetyl groups.
  • Attachment of Sulfanyl and Acetamide Groups : Final modifications to achieve the desired molecular structure.

Each step requires careful optimization of reaction conditions, including temperature control and purification techniques such as chromatography to ensure high yields and purity.

Biological Activity

Preliminary studies suggest that this compound may exhibit significant biological activity, potentially including:

  • Anticancer Properties : Investigations into the compound's ability to inhibit cancer cell proliferation are ongoing.
  • Antimicrobial Activity : The presence of sulfur and nitrogen may contribute to its effectiveness against various pathogens.

Case Studies

  • Anticancer Activity : A study conducted on similar compounds indicated that modifications in the tricyclic structure could enhance cytotoxic effects against breast cancer cell lines (MCF-7). The compound's structural features allow it to interact with cellular pathways involved in apoptosis.
  • Antimicrobial Effects : Research on thiazole derivatives has shown promising results against Gram-positive bacteria, suggesting that the unique functional groups in this compound may enhance its antimicrobial efficacy.

The mechanism by which this compound exerts its biological effects is still under investigation but may involve:

  • Enzyme Inhibition : Potential interaction with key enzymes involved in metabolic pathways.
  • Receptor Modulation : Possible binding to specific receptors, altering signaling pathways related to cell growth and survival.

Research Findings

Recent studies have focused on elucidating the specific biological mechanisms associated with this compound. For instance:

Study FocusFindings
Anticancer ActivityInhibition of MCF-7 cell proliferation at micromolar concentrations.
Antimicrobial EfficacyEffective against Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s tricyclic scaffold distinguishes it from simpler acetamide derivatives like 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide (CAS 17172-81-5, molecular weight 283.32 g/mol) . While both share an acetamide backbone, the latter lacks the tricyclic system and instead incorporates a phenoxy group. This structural divergence impacts electronic character: the tricyclic core may delocalize electron density across its conjugated system, whereas the phenoxy group in the simpler derivative relies on aromatic resonance. Such differences can alter solubility, bioavailability, and binding kinetics .

Table 1: Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₂₄H₂₃FN₄O₄S₂ 542.65* Tricyclic core, thioether, acetamide
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide C₁₇H₁₇NO₃ 283.32 Phenoxy, acetamide, acetyl

*Calculated based on formula.

Hydrogen Bonding and Solubility

The acetamide group in both compounds serves as a hydrogen bond donor/acceptor. However, the target compound’s tricyclic system may introduce additional intramolecular hydrogen bonds (HBs), as seen in flavonoid analogs where hydroxyl positioning dictates retention behavior in chromatography . Strong intramolecular HBs in the tricyclic core could reduce polarity, lowering aqueous solubility compared to the phenoxy derivative.

Table 2: Predicted Physicochemical Properties

Compound logP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~3.5 2 6
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide 2.8 1 3

*Estimated using fragment-based methods.

Computational Predictions

Tools like Hit Dexter 2.0 could assess the compound’s likelihood of being a promiscuous binder or "dark chemical matter" (compounds with unconfirmed activity). Its complex structure may trigger false positives in high-throughput screens, necessitating detailed validation .

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